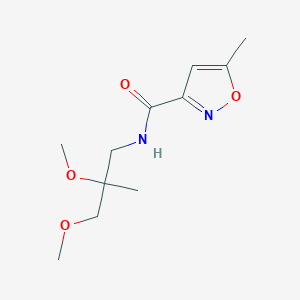

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-8-5-9(13-17-8)10(14)12-6-11(2,16-4)7-15-3/h5H,6-7H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCNNXNLESYWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Attachment of the Dimethoxy-Methylpropyl Side Chain: This step involves the alkylation of the oxazole ring with a suitable alkylating agent, such as a dimethoxy-methylpropyl halide, under basic conditions.

Industrial Production Methods

Industrial production of N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions (e.g., basic or acidic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has focused on its potential therapeutic applications, such as its role in drug development for various diseases.

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

The amine substituent significantly influences physicochemical and biological properties:

Oxazole Core Modifications

Variations in oxazole substituents alter electronic and steric profiles:

Heterocyclic Hybrid Systems

Incorporation of additional rings modulates bioactivity:

- N,N-Dimethyl-5-(3-{2-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}propyl)-1,2-oxazole-3-carboxamide (): Oxadiazole and trifluoromethyl groups enhance metabolic stability and electronegativity. The target lacks these features but may exhibit reduced off-target interactions .

- The target’s simpler oxazole core may favor synthetic accessibility .

Molecular Weight and Solubility

- The target compound’s molecular weight is unreported, but analogs range from 260–424 g/mol (e.g., 260.33 g/mol in ; 424.37 g/mol in ). Higher molecular weights (>500 g/mol) often reduce oral bioavailability.

- Methoxy groups in the target likely improve solubility compared to alkyl or aromatic substituents (e.g., ).

Enzyme Inhibition and Binding

- Xanthine Oxidase Inhibition (): Bulky oxazole-5 substituents optimize enzyme binding. The target’s 5-methyl group may limit potency but reduce steric clashes in smaller active sites .

- Metal Coordination (): The absence of a hydroxyl group in the target diminishes N,O-bidentate capability, redirecting applications away from catalysis .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique oxazole ring structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 256.302 g/mol. The structural features include:

- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.

- Carboxamide Group : Attached to the oxazole nitrogen.

- Methoxy Substituents : Two methoxy groups that may enhance solubility and bioactivity.

Antimicrobial Activity

Recent studies have indicated that compounds with oxazole structures exhibit significant antimicrobial properties. For instance, a related study on oxazole derivatives showed promising results against various bacterial strains. The specific activities of N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide have not been extensively documented; however, its structural analogs have demonstrated effective inhibition of microbial growth.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| Oxazole Derivative A | Moderate | E. coli | |

| Oxazole Derivative B | Strong | S. aureus |

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives is another area of interest. Compounds similar to N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide have shown the ability to inhibit pro-inflammatory cytokines in vitro.

Case Study : A study conducted on related compounds demonstrated that certain oxazoles could significantly reduce TNF-alpha levels in macrophages, suggesting a mechanism for reducing inflammation.

The biological activity of N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance or inflammatory pathways. Molecular docking studies suggest that the oxazole ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its biological efficacy.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics. However, detailed toxicological assessments specific to N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide are necessary to determine safety profiles for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.